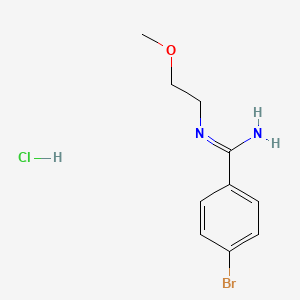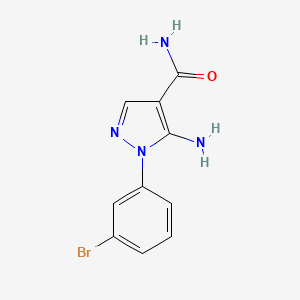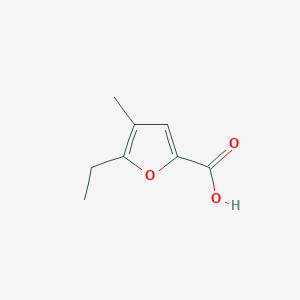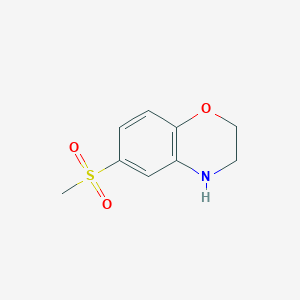
3-Acetyl-5-methoxy-4-azaindole
Descripción general
Descripción
3-Acetyl-5-methoxy-4-azaindole is a heterocyclic compound belonging to the class of azaindoles. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The structure of this compound consists of an indole ring system with an acetyl group at the 3-position and a methoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-methoxy-4-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core
Industrial Production Methods: . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-5-methoxy-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Acetyl-5-methoxy-4-azaindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-methoxy-4-azaindole involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Indole: A parent compound with a similar ring structure but lacking the acetyl and methoxy groups.
4-Azaindole: Similar to 3-Acetyl-5-methoxy-4-azaindole but without the acetyl and methoxy substitutions.
5-Methoxyindole: Contains a methoxy group at the 5-position but lacks the acetyl group and the aza modification.
Uniqueness: this compound is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-11-8-3-4-9(14-2)12-10(7)8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMZUZZCGBRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1N=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)





![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)






